Benzamide, 2,2'-dithiobis[n-methyl-

Description

The exact mass of the compound Benzamide, 2,2'-dithiobis[n-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Benzamide, 2,2'-dithiobis[n-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2,2'-dithiobis[n-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

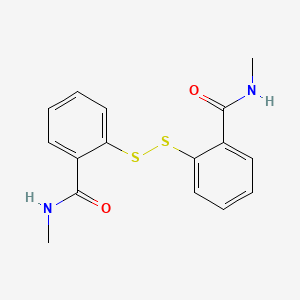

N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-17-15(19)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVCLNJEBFWVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062495 | |

| Record name | Benzamide, 2,2'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-58-4 | |

| Record name | Densil P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithio-2,2'-bis(N-methylbenzamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,2'-dithiobis[N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,2'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis[N-methylbenzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIO-2,2'-BIS(N-METHYLBENZAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLD3A8PP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Benzamide, 2,2'-dithiobis[N-methyl-]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a disulfide-containing aromatic compound.[1] This molecule is recognized for its role as a biocide, preservative, and slimicide.[1] Its chemical structure, characterized by two N-methylbenzamide moieties linked by a disulfide bridge, is fundamental to its biological activity.[1] This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and plausible experimental methodologies for its synthesis and analysis. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels with related disulfide-containing compounds to present a thorough profile.

Chemical and Physical Properties

The fundamental characteristics of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below, providing a clear reference for its physical and chemical identity.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 332.44 g/mol | [1][2][3][4][5][7] |

| CAS Number | 2527-58-4 | [1][2][3][4][5][6][8][9][10][11][12] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1][13] |

| Synonyms | 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), Densil P | [1][3][4][6][9] |

| Physical Appearance | Off-White Solid | [2] |

| Melting Point | 217-219 °C | [1][2][5][9] |

| Boiling Point | 545.9 ± 35.0 °C at 760 mmHg (Predicted) | [1][2][3][9] |

| Density | 1.31 g/cm³ | [1][2][3][5][9] |

| Solubility | Soluble in Methanol. Very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [2][3] |

| Storage | 2-8°C, under nitrogen | [2][5][9] |

Synthesis and Manufacturing

While detailed, step-by-step synthetic protocols for Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively documented in the public domain, plausible synthetic routes can be inferred from the literature on related compounds.[1][14]

One potential pathway involves the oxidation of N-methyl-2-mercaptobenzamide.[14] This process would form a disulfide bond between two molecules of the starting material. Another feasible route starts from 2,2'-dithiosalicylic acid, which can be converted to its bis-acid chloride and subsequently amidated with methylamine.[1] A general method for preparing 2,2'-dithiobenzamide compounds involves reacting a 2-substituted benzamide with a sulfurizing agent in a high-boiling aprotic solvent in the presence of a metal salt and a ligand.[1][6]

Below is a generalized workflow for a potential synthesis of Benzamide, 2,2'-dithiobis[N-methyl-].

Biological Activity and Mechanism of Action

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits a range of biological activities, primarily stemming from the reactivity of its disulfide bond.

Antimicrobial and Preservative Activity

This compound is utilized as a microbicide, preservative, and slimicide, demonstrating broad-spectrum antimicrobial activity against bacteria and fungi.[1][2][14] The proposed mechanism of action involves the disruption of microbial cell membranes.[2][14][15] The disulfide bond can react with thiol groups of proteins within the cell membrane and cytoplasm through a thiol-disulfide exchange.[15] This interaction can lead to the inactivation of essential enzymes, such as those involved in bacterial fatty acid biosynthesis, ultimately disrupting cellular processes and inhibiting microbial growth.[1] Its efficacy can be enhanced when used in synergistic compositions with other microbicides like 2-methyl-4-isothiazolin-3-one (MI).[2]

Anti-HIV Activity

A significant area of interest is its potential as an anti-HIV agent.[15][16] The primary mechanism of action is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[15] NCp7 is a small, basic protein crucial for multiple stages of the viral life cycle, and its function is dependent on two highly conserved zinc finger domains.[15]

Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[15] This leads to the ejection of zinc ions, causing a loss of the protein's structural integrity and function.[15]

The proposed signaling pathway for this anti-HIV mechanism is illustrated below.

Experimental Protocols

Detailed experimental protocols for Benzamide, 2,2'-dithiobis[N-methyl-] are not always available for this specific compound. However, based on standard methodologies for similar molecules, the following protocols can be proposed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Benzamide, 2,2'-dithiobis[N-methyl-]

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Standardized suspension of the target microorganism

-

Positive and negative controls

Procedure:

-

A two-fold serial dilution of the test compound is prepared in the 96-well microtiter plate with the appropriate broth medium.[1]

-

Each well is inoculated with a standardized suspension of the target microorganism.[1]

-

Positive (microorganism without compound) and negative (broth only) controls are included.[1]

-

The plates are incubated under optimal conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the sensitive and selective quantification of the compound.[17]

Sample Preparation (from a biological matrix):

-

Protein Precipitation: To 100 µL of the sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard.[17]

-

Vortexing: Vortex the mixture vigorously for 1 minute.[17]

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[17]

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[17]

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[17]

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.[17]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[17]

LC-MS Analysis:

-

Column: Reversed-phase C18 column.[17]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]

-

Detection: Mass spectrometric detection in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent compound and its fragments.

The experimental workflow for LC-MS analysis is depicted below.

Applications

Beyond its biological activities, Benzamide, 2,2'-dithiobis[N-methyl-] has industrial applications.

-

Rubber Industry: It functions as a cross-linking agent during the vulcanization process, enhancing the physical properties of rubber, such as tensile strength and elasticity.[6][14] This makes it valuable in the manufacturing of durable rubber products.[6][14]

-

Pharmaceutical Research: It serves as an intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[9][14]

The logical relationship of its primary functions is illustrated below.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with established utility as a microbicide and potential applications in antiviral drug development.[1][15] Its disulfide linkage is the key to its biological activity, presumably through interaction with thiol-containing proteins in microbes and viruses.[1][15] While there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise mechanisms of action, the information available on related disulfide compounds suggests it is a promising scaffold for the development of novel therapeutic and industrial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2527-58-4 CAS MSDS (2,2'-dithiobis[N-methylbenzamide]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]

- 7. 2,2'-Dithiobis[N-Methyl-Benzamide] - CAS - 2527-58-4 | Axios Research [axios-research.com]

- 8. 2,2'-Dithiobis[n-methyl-benzamide] [synhet.com]

- 9. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]

- 10. Benzamide, 2,2’-dithiobis[N-methyl- | SIELC Technologies [sielc.com]

- 11. Affordable Price 2,2 Dithio-2,2 Bis N-Methylbenzamide Powder, Purity 98%, CAS No 2527-58-4 [shubhlifecare.net]

- 12. 2,2'-Dithiobis[N-Methyl-Benzamide] | CymitQuimica [cymitquimica.com]

- 13. 2,2'-Dithiobis[N-methyl-benzamide] | LGC Standards [lgcstandards.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]

- 17. benchchem.com [benchchem.com]

"Benzamide, 2,2'-dithiobis[n-methyl-" CAS 2527-58-4

An In-depth Technical Guide on Benzamide, 2,2'-dithiobis[n-methyl- (CAS 2527-58-4)

Abstract

Benzamide, 2,2'-dithiobis[N-methyl-] (CAS: 2527-58-4), also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound with a range of applications stemming from its unique chemical structure.[1] Characterized by two N-methylbenzamide moieties linked by a disulfide bridge, this molecule demonstrates significant utility as a biocide, preservative, and industrial agent.[1][2] Its primary biological activity is attributed to the reactive disulfide bond, which can interfere with microbial cell membranes and critical viral proteins.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanisms of action, applications, and relevant experimental protocols for Benzamide, 2,2'-dithiobis[N-methyl-]. It is intended for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

The fundamental properties of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in Table 1. The molecule's structure, featuring a disulfide linkage, is central to its chemical reactivity and biological functions.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 2527-58-4 | [1][2][5] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2][5] |

| Molecular Weight | 332.44 g/mol | [1][2][5] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1][2] |

| Synonyms | 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), DTBMA, Densil P | [1][2][6][7] |

| Melting Point | 217-219 °C | [2][5] |

| Boiling Point | 545.9 °C (Predicted) | [2][5] |

| Density | 1.31 g/cm³ | [2][5] |

| Appearance | Off-white solid / White to gray wet solids | [5][8][9] |

| Solubility | Soluble in Methanol and DMSO, sparingly soluble in ethanol, insoluble in water. | [5][8][9] |

| Storage | 2-8°C, protected from light and moisture, under nitrogen. | [7][8][10] |

Mechanism of Action

The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily driven by its disulfide bond. This functional group acts as an electrophile, enabling it to interact with biological nucleophiles, particularly thiol groups in proteins.

Antimicrobial and Antifungal Activity

As a broad-spectrum biocide, the compound inhibits the growth of bacteria and fungi.[1][5] The proposed mechanism involves a thiol-disulfide exchange with cysteine residues in microbial proteins.[2]

-

Membrane Adsorption: The lipophilic benzamide portions of the molecule are thought to facilitate its adsorption onto the lipid-rich microbial cell membrane.[1]

-

Thiol-Disulfide Exchange: The disulfide bond reacts with thiol groups of essential membrane proteins or enzymes, leading to the formation of mixed disulfides. This disrupts protein structure and function.[2][3]

-

Cellular Disruption: The alteration of critical proteins disrupts membrane integrity and key metabolic processes, such as fatty acid biosynthesis, ultimately leading to microbial cell death.[2]

The compound has demonstrated activity against Micrococcus luteus.[2][10]

Anti-HIV Activity

A significant mechanism of action for this compound is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[3] NCp7 is essential for the viral life cycle and contains two highly conserved zinc finger domains that are critical for its function.[3]

-

Targeting Zinc Fingers: The compound acts as an electrophilic agent that attacks the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[3]

-

Zinc Ejection: This interaction, a form of thiol-disulfide exchange, leads to the ejection of the coordinated zinc ions.[3]

-

Functional Inactivation: The loss of zinc results in the unfolding of the zinc finger domains, destroying the structural integrity of NCp7 and inactivating the virus.[3]

Applications

Benzamide, 2,2'-dithiobis[N-methyl-] has diverse applications in both industrial and research settings.

-

Biocide and Preservative: It is used as a microbicide, preservative, and anti-fungal agent in various industrial formulations and cosmetics to prevent microbial growth.[5][6][11]

-

Industrial Chemistry: In the rubber industry, it functions as a cross-linking agent during vulcanization.[11][12] The dithio group helps form robust cross-links, enhancing the tensile strength and elasticity of rubber products like tires.[11][12]

-

Drug Development and Research: The compound serves as a labeled intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[8][11][13] Its core structure is a scaffold of interest for developing novel antimicrobial and anticancer agents.[2][8]

-

Material Science: The reversible nature of the disulfide bond makes it a candidate for developing redox-responsive and self-healing polymers for applications like drug delivery and smart coatings.[9]

Quantitative Data

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) for Benzamide, 2,2'-dithiobis[N-methyl-] is limited in publicly available literature, its synergistic activity with other biocides has been reported.[3][5] Table 2 summarizes synergistic concentrations from a patent report where it was combined with 2-methyl-4-isothiazolin-3-one (MI) to inhibit Pseudomonas aeruginosa.[5]

| Concentration of DTBMA (ppm) | Concentration of MI (ppm) | Synergism (Qa + Qb ≤ 1) |

| 62.5 | 0.75 | 0.75 |

| 125 | 0.5 | 0.75 |

| 250 | 0.25 | 0.75 |

Qa = (Concentration of DTBMA in mixture) / (MIC of DTBMA alone) Qb = (Concentration of MI in mixture) / (MIC of MI alone) Note: The individual MICs were reported as 500 ppm for DTBMA and 1.0 ppm for MI.[5]

Experimental Protocols

Synthesis

A detailed, specific protocol is not widely published, but a generalized synthetic workflow involves the oxidation of a thiol precursor.[11]

-

Starting Material: N-methyl-2-mercaptobenzamide.

-

Process: Oxidation reaction. An appropriate oxidizing agent is used to facilitate the formation of a disulfide bond between two molecules of the starting material.

-

Final Product: 2,2'-Dithiobis(N-methylbenzamide).

-

Purification: The crude product is purified, typically by recrystallization, to yield the final compound.

Another potential route starts from 2,2'-dithiosalicylic acid, which is converted to the corresponding bis-acid chloride and then amidated with methylamine.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a target microorganism.[2][14]

-

Preparation: Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent like DMSO.[14]

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium.[2]

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).[2]

-

Controls: Include positive controls (microorganism in broth without the compound) and negative controls (broth only).[2]

-

Incubation: Incubate the plates under optimal conditions for the microorganism (e.g., 24-48 hours at 37°C for bacteria).[2][14]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring optical density at 600 nm.[2][14]

Cell Viability and Signaling Analysis (MTT & Western Blot)

These protocols are used to assess the cytotoxic effects of the compound on cell lines and its impact on signaling pathways.[8]

-

Stock Solution: Prepare a 10 mM stock solution of the compound in cell culture-grade DMSO.[8]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment (MTT Assay): Treat cells with serial dilutions of the compound for a specified time (e.g., 72 hours). Add MTT solution, incubate for 4 hours, then add solubilization buffer. Measure absorbance at 570 nm to determine cell viability and calculate the IC₅₀.[8]

-

Protein Extraction (Western Blot): Treat cells grown in larger culture dishes with the compound. Lyse the cells to extract total protein.

-

Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target signaling proteins (e.g., VEGFR2, PARP). Detect with HRP-conjugated secondary antibodies and an ECL substrate.[8]

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a versatile compound whose utility is fundamentally linked to its disulfide bond. It is an effective biocide with a clear mechanism of action involving the disruption of microbial cell membranes.[1][2] Furthermore, its ability to inactivate the HIV-1 NCp7 protein by zinc ejection highlights its potential in antiviral drug development.[3] While quantitative biological data remains somewhat scarce, its established industrial applications and its role as a synthetic intermediate for kinase inhibitors underscore its importance.[8][11] The experimental protocols outlined here provide a framework for further investigation into its cytotoxic, antimicrobial, and material science applications, positioning it as a valuable scaffold for future research and development. for future research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy Benzamide, 2,2'-dithiobis- | 2527-57-3 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2527-58-4 CAS MSDS (2,2'-dithiobis[N-methylbenzamide]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]

- 13. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Benzamide, 2,2'-dithiobis[N-methyl-]

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzamide, 2,2'-dithiobis[N-methyl-], a disulfide-containing aromatic compound, has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, primarily focusing on its roles as an anti-HIV and a broad-spectrum biocidal agent. The central feature of its activity is the chemically reactive disulfide bond, which enables it to interact with critical biological macromolecules. This document consolidates available data on its biological activity, details the experimental protocols used to elucidate its function, and presents visual representations of the key pathways and experimental workflows.

Chemical and Physical Properties

Understanding the physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is crucial for its application in experimental settings. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2527-58-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][3][4] |

| Molecular Weight | 332.44 g/mol | [1][3][4] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1][3] |

| Synonyms | 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide), Densil P | [1][5][6] |

| Melting Point | 216.50 °C - 219 °C | [1][3] |

| Boiling Point | 545.90 °C (Predicted) | [1][4] |

| Appearance | Solid, White to gray wet solids | [1][2] |

| Solubility | Soluble in Methanol | [2][4][6] |

Core Mechanisms of Action

The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its disulfide bridge. This functional group allows the molecule to participate in thiol-disulfide exchange reactions, leading to the disruption of protein structure and function.

Anti-HIV Activity: Targeting the HIV-1 Nucleocapsid Protein (NCp7)

The principal mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-] as an anti-HIV agent is the targeted inactivation of the HIV-1 nucleocapsid protein, NCp7.[7][8] NCp7 is a small, basic protein essential for multiple stages of the viral life cycle, including reverse transcription, genomic RNA packaging, and virion assembly.[7] Its function is critically dependent on two highly conserved zinc finger domains that coordinate zinc ions through cysteine and histidine residues.[7]

Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[7] This interaction leads to the ejection of the coordinated zinc ions, causing a loss of the protein's structural integrity and, consequently, its function.[7] The proposed mechanism involves a thiol-disulfide exchange, resulting in the formation of a covalent mixed disulfide between the compound and the cysteine residue.[7]

Biocidal Activity: Disruption of Microbial Cell Membranes

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1][4] The primary mode of action is the disruption of the microbial cell membrane.[1][4][9] The lipophilic nature of the benzamide moieties is thought to facilitate the compound's adsorption onto the lipid-rich microbial cell membrane.[1]

The key step is the interaction of the disulfide bond with thiol (-SH) groups of proteins within the cell membrane and cytoplasm.[3][4] This thiol-disulfide exchange leads to the formation of mixed disulfides, inactivating essential enzymes and disrupting cellular processes, ultimately leading to inhibition of growth or cell death.[3][4]

Quantitative Data

Specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is limited in the available scientific literature.[3][7] However, to provide context for the expected potency of this class of molecules, Table 2 presents illustrative data for related dithiobisbenzamide compounds and alternative HIV-1 NCp7 inhibitors.

Table 2: Illustrative Biological Activity of Dithiobisbenzamides and Alternative NCp7 Inhibitors

| Compound Class | Example Compound(s) | Antiviral Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Key Features | Reference(s) |

| Dithiobisbenzamides | 2,2'-dithiobis(5-acetylamino)benzamide | Low micromolar range | Generally higher than IC₅₀ | The disulfide bond is crucial for activity. | [8] |

| Benzisothiazolones | PD 159206, PD 161374 | Low micromolar range | >100 micromolar | Acts as an electrophilic zinc ejector. | [8] |

Note: The provided IC₅₀ and CC₅₀ values are general ranges derived from the literature for related compounds and should be experimentally verified for Benzamide, 2,2'-dithiobis[N-methyl-].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-] and related compounds.

Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A plausible synthetic route starts from 2,2'-dithiosalicylic acid.[6]

Materials:

-

2,2'-dithiosalicylic acid

-

Thionyl chloride

-

Methylamine

-

Anhydrous solvent (e.g., Toluene)

-

Pyridine (as a catalyst)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 2,2'-dithiosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.[6]

-

Amidation: After removing the excess thionyl chloride under reduced pressure, dissolve the resulting bis-acid chloride in an anhydrous solvent like toluene.

-

Cool the solution in an ice bath and add a solution of methylamine in the same solvent dropwise, with stirring. A catalytic amount of pyridine can be added.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the final product of high purity.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of a microorganism.[3] This is typically performed using the broth microdilution method.

Materials:

-

Benzamide, 2,2'-dithiobis[N-methyl-] stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive controls (microorganism without compound) and negative controls (broth only).[3]

-

Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours).

-

Determine the MIC by visual inspection for turbidity or by using a spectrophotometer to measure optical density.[3][10]

Anti-HIV Activity Assay

This assay measures the reduction in viral replication in the presence of the test compound.[8]

Principle: Quantify the inhibition of viral replication by measuring the activity of a viral enzyme (e.g., reverse transcriptase) or by using reporter cell lines that express a detectable marker upon infection.[8]

General Protocol:

-

Culture susceptible host cells (e.g., T-lymphocytes).

-

Infect the cells with a known amount of HIV-1.

-

Add the test compound at various concentrations.

-

After an appropriate incubation period, quantify viral replication by measuring the chosen endpoint (e.g., reverse transcriptase activity in the supernatant, reporter gene expression).

-

Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with well-defined biocidal and potential anti-HIV activities. Its mechanism of action is centered on the reactivity of its disulfide bond, which disrupts protein function through thiol-disulfide exchange. As a biocidal agent, it targets microbial cell membranes, while its anti-HIV activity stems from the inactivation of the critical NCp7 protein. Although there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise interactions with cellular pathways, the available information suggests it is a promising scaffold for the development of novel antimicrobial and antiviral agents.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

Introduction

This technical guide provides a comprehensive overview of the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-] (CAS Number: 2527-58-4), a symmetrical disulfide with notable applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Overview of Benzamide, 2,2'-dithiobis[N-methyl-]

Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-Dithiobis(N-methylbenzamide), is an aromatic disulfide characterized by two N-methylbenzamide moieties linked by a disulfide bridge. Its chemical structure is fundamental to its reactivity and utility.

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ |

| Molecular Weight | 332.44 g/mol |

| CAS Number | 2527-58-4 |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide |

| Synonyms | 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide) |

| Melting Point | 217-219 °C |

Significance and Applications

This compound is recognized for its antimicrobial and biocidal properties, making it a valuable preservative.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals. Notably, it is a precursor to 2-mercapto-N-methylbenzamide, a key building block in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[2]

Scope of the Guide

This guide will focus on the most plausible and practical synthetic route to Benzamide, 2,2'-dithiobis[N-methyl-], beginning from readily available starting materials. We will delve into the mechanistic rationale behind the chosen reactions, provide detailed, step-by-step experimental protocols, and outline methods for purification and comprehensive analytical characterization.

Retrosynthetic Analysis and Key Synthetic Strategies

Primary Disconnection: The Disulfide Bridge

The most logical retrosynthetic disconnection of the target molecule is at the disulfide (S-S) bond. This bond is typically formed through the oxidative coupling of two thiol precursors. This approach simplifies the synthesis to the preparation of the corresponding thiol, N-methyl-2-mercaptobenzamide.

Plausible Synthetic Pathways

Pathway A: Oxidative Dimerization of N-methyl-2-mercaptobenzamide

This is the most direct and widely recognized route. It involves two main stages:

-

Amide Formation: Synthesis of N-methyl-2-mercaptobenzamide from 2-mercaptobenzoic acid (thiosalicylic acid).

-

Oxidative Coupling: Dimerization of the resulting thiol to form the disulfide bridge.

Pathway B: Amidation of 2,2'-Dithiosalicylic Acid Derivatives

An alternative approach involves first having the disulfide bond in place, starting from 2,2'-dithiosalicylic acid. This would be followed by the conversion of the carboxylic acid groups to amides.[1] While feasible, this route can present challenges in the simultaneous amidation of both carboxylic acid groups and may require harsher conditions.

This guide will provide a detailed protocol for Pathway A, as it offers a more controlled and generally higher-yielding synthesis.

Detailed Synthesis Protocol: Pathway A

Synthesis of the Key Precursor: N-methyl-2-mercaptobenzamide

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using a coupling agent.

For this synthesis, we will detail the conversion of 2-mercaptobenzoic acid to its acyl chloride, followed by reaction with methylamine. This is a classic and robust method for amide formation.

Materials:

-

2-Mercaptobenzoic acid (thiosalicylic acid)

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for synthesis under anhydrous conditions

Procedure:

Step 1: Formation of 2-Mercaptobenzoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-mercaptobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Carefully add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2-mercaptobenzoyl chloride as an oil or solid, which is used directly in the next step.

Step 2: Amidation with Methylamine

-

Dissolve the crude 2-mercaptobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine (2.5 equivalents) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-methyl-2-mercaptobenzamide. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Oxidative Dimerization to Benzamide, 2,2'-dithiobis[N-methyl-]

The oxidation of thiols to disulfides is a common and important transformation. The reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule to form the disulfide bond. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and iodine being mild, efficient, and environmentally benign options.[2]

Option 1: Oxidation with Hydrogen Peroxide

Materials:

-

N-methyl-2-mercaptobenzamide

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Methanol

-

Deionized water

Procedure:

-

Dissolve N-methyl-2-mercaptobenzamide (1 equivalent) in methanol in a round-bottom flask.

-

While stirring at room temperature, add a 30% aqueous solution of hydrogen peroxide (1.2 equivalents) dropwise.

-

Continue stirring at room temperature for 4-6 hours. The formation of a white precipitate indicates the product is forming.

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Upon completion, add deionized water to the reaction mixture to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

-

Dry the product under vacuum to afford Benzamide, 2,2'-dithiobis[N-methyl-].

Option 2: Oxidation with Iodine

Materials:

-

N-methyl-2-mercaptobenzamide

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Methanol or Ethanol

Procedure:

-

Dissolve N-methyl-2-mercaptobenzamide (1 equivalent) in methanol or ethanol.

-

Prepare a solution of iodine (0.5 equivalents, which provides 1 equivalent of oxidizing I) in the same solvent.

-

Add the iodine solution dropwise to the thiol solution at room temperature with stirring. The characteristic brown color of iodine should disappear as it is consumed.

-

Continue stirring for 1-2 hours after the addition is complete.

-

If a persistent brown color remains, add a few drops of a 10% aqueous sodium thiosulfate solution until the color disappears.

-

The product will precipitate out of the solution. Add water to enhance precipitation if necessary.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Purification and Characterization

Purification of Benzamide, 2,2'-dithiobis[N-methyl-]

The primary method for purifying the final product is recrystallization .

Protocol: Recrystallization from Methanol

-

Place the crude Benzamide, 2,2'-dithiobis[N-methyl-] in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol to fully dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Troubleshooting Common Impurities:

-

Unreacted N-methyl-2-mercaptobenzamide: Can be removed by thorough washing of the crude product or during recrystallization.

-

Over-oxidation products (e.g., sulfonic acids): These are generally more polar and will remain in the mother liquor during recrystallization.

Analytical Characterization

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to assess the purity of the final product. The presence of a single major peak indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should be consistent with the structure of Benzamide, 2,2'-dithiobis[N-methyl-]. Expected signals would include aromatic protons in the range of 7-8 ppm and a signal for the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing characteristic peaks for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Data Summary and Visualization

Table of Reagents and Materials

| Reagent/Material | Purpose |

| 2-Mercaptobenzoic acid | Starting material for precursor synthesis |

| Thionyl chloride | Activating agent for carboxylic acid |

| Methylamine | Amine for amide formation |

| Hydrogen peroxide / Iodine | Oxidizing agent for disulfide formation |

| Methanol / Dichloromethane | Solvents |

| Sodium bicarbonate / Brine | Aqueous wash solutions |

| Anhydrous magnesium sulfate | Drying agent |

Table of Expected Analytical Data

| Analysis | Expected Result |

| Melting Point | 217-219 °C |

| ¹H NMR (DMSO-d₆) | Aromatic protons (multiplets), N-methyl protons (singlet or doublet depending on coupling) |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons, Carbonyl carbon (~165-170 ppm), N-methyl carbon |

| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₆H₁₆N₂O₂S₂ |

| HPLC Purity | >98% |

Graphviz Diagrams

Caption: Overall synthesis pathway for Benzamide, 2,2'-dithiobis[N-methyl-].

Caption: Experimental workflow for the purification by recrystallization.

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methylamine is a flammable and corrosive gas or liquid with a strong odor. Handle it in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care and appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of Benzamide, 2,2'-dithiobis[N-methyl-] is a robust and reproducible process that can be achieved in high yield through the two-stage process of amide formation followed by oxidative dimerization. The protocols outlined in this guide, based on established chemical principles, provide a clear pathway for the preparation of this valuable compound. Careful execution of the experimental procedures and adherence to safety precautions are essential for a successful outcome. The analytical methods described will ensure the final product meets the required standards of purity for its intended applications.

References

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[N-methyl-] and its Analogs

This technical guide provides a comprehensive overview of Benzamide, 2,2'-dithiobis[N-methyl-], a disulfide-containing aromatic compound, and its analogs. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, biological activities, and relevant experimental methodologies.

Core Compound Profile

Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a synthetic organosulfur compound.[1] Its structure features two N-methylbenzamide units linked by a disulfide bridge, which is considered crucial for its biological activity.[1] This compound is also known by synonyms such as 2,2'-Dithiobis(N-methylbenzamide) and DTBMA.[1][2]

Physicochemical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in Table 1.

| Property | Value | References |

| CAS Number | 2527-58-4 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2][3] |

| Molecular Weight | 332.44 g/mol | [1][2][3] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [2][3] |

| Melting Point | 216.50 °C - 219 °C | [1][3][5] |

| Boiling Point | 545.9 °C | [1][3][5] |

| Density | 1.31 g/cm³ | [3] |

| Appearance | Solid | [1] |

Biological Activity and Therapeutic Potential

Benzamide, 2,2'-dithiobis[N-methyl-] and its derivatives have demonstrated a range of biological activities, primarily as antimicrobial and anti-HIV agents. The disulfide bond is a key functional group in its mechanism of action.[1][6]

Antimicrobial and Biocidal Activity

This compound is recognized for its utility as a broad-spectrum biocide, preservative, and slimicide, with activity against bacteria and fungi.[1][3][7][8]

The proposed mechanism of action involves the disruption of microbial cell membranes.[1][7] The lipophilic nature of the benzamide moieties is thought to facilitate the compound's adsorption onto the lipid-rich microbial cell membrane.[1] The disulfide bond can then react with thiol-containing proteins within the cell membrane through thiol-disulfide exchange, leading to a loss of membrane integrity and cell death.[3] It has shown inhibitory effects against various bacterial strains, including Micrococcus luteus.[3][5]

While specific Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[N-methyl-] is limited in publicly available literature, Table 2 provides illustrative MIC values for other disulfide-containing antimicrobial compounds to offer context for the potential potency of this class of molecules.[3]

| Compound | Organism | MIC (µg/mL) | Reference |

| S,S′-bis(isopropoxy) disulfide | Staphylococcus aureus (MRSA) | 0.5 | [3] |

| Vancomycin-disulfide derivative (30f) | Moraxella catarrhalis | 0.5 | [3] |

| Allicin-inspired disulfide (S5) | Xanthomonas oryzae | 1.56 (MIC₉₀) | [3] |

| Allicin-inspired disulfide (S8) | Monilinia fructicola | 5.92 (EC₅₀) | [3] |

Anti-HIV Activity

A primary mechanism of action for this class of compounds is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[6] NCp7 is a crucial protein in the viral life cycle, and its function is dependent on two highly conserved zinc finger domains.[6] Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the cysteine residues within these zinc fingers. This leads to the ejection of zinc ions, disrupting the protein's structure and function.[6]

Applications in Drug Development and Industry

Beyond its direct biological activities, Benzamide, 2,2'-dithiobis[N-methyl-] serves as a key intermediate in the synthesis of other pharmaceutically important molecules and has industrial applications.

Intermediate in Axitinib Synthesis

This compound is a labeled intermediate in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[7][9][10] Axitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, a process vital for tumor growth.[10] In the synthesis of Axitinib, Benzamide, 2,2'-dithiobis[N-methyl-] serves as a stable precursor for the in-situ generation of 2-mercapto-N-methylbenzamide.[10] The direct use of thiols on a large scale can be problematic due to their susceptibility to oxidation; therefore, using the disulfide form enhances the stability and efficiency of the process.[10]

Industrial Applications

In the rubber industry, this compound can function as a cross-linking agent during vulcanization, enhancing the physical properties of rubber, such as tensile strength and elasticity.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,2'-Dithiobis[n-methyl-benzamide] [synhet.com]

- 5. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]

- 9. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[n-methyl-]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound with the CAS number 2527-58-4.[1] Its structure is characterized by two N-methylbenzamide units linked by a disulfide bridge, a key feature that is believed to be central to its diverse biological and chemical activities.[2] This compound has garnered significant interest for its potential as a broad-spectrum biocide, a preservative, and an intermediate in pharmaceutical synthesis.[1] Furthermore, the reactive disulfide bond makes it a candidate for applications in material science, particularly in the development of "smart" materials such as redox-responsive and self-healing polymers.[2]

This technical guide provides a comprehensive review of the available scientific literature on Benzamide, 2,2'-dithiobis[n-methyl-], consolidating data on its chemical and physical properties, synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key applications and visualizations of relevant pathways and workflows are also presented to support further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[n-methyl-] is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2527-58-4 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1] |

| Molecular Weight | 332.44 g/mol | [1] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1] |

| Synonyms | 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide) | [1] |

| Appearance | Off-white solid | |

| Melting Point | 217-219 °C | [1] |

| Boiling Point | 545.9 °C at 760 mmHg | [1] |

| Density | 1.31 g/cm³ | [1] |

| Solubility | Soluble in Methanol |

Synthesis

While detailed, specific synthetic protocols for Benzamide, 2,2'-dithiobis[n-methyl-] are not extensively available in the public domain, general methods for the preparation of 2,2'-dithiobenzamide compounds have been described.[3] A plausible and commonly referenced synthetic route involves the oxidation of a corresponding thiol precursor.[4]

A generalized workflow for the synthesis is outlined below:

Caption: Generalized synthetic workflow for Benzamide, 2,2'-dithiobis[n-methyl-].

Another potential synthetic route starts from 2,2'-dithiosalicylic acid, which can be converted to the corresponding bis-acid chloride followed by amidation with methylamine.[3]

Biological and Pharmaceutical Relevance

Benzamide, 2,2'-dithiobis[n-methyl-] and its analogs have demonstrated a range of biological activities, most notably as antimicrobial and anti-HIV agents.

Antimicrobial Activity

This compound is recognized as a microbicide, preservative, and anti-fungal agent.[4] Its proposed mechanism of action involves the disruption of microbial cell membranes.[5] The disulfide bond is a key functional group believed to play a central role in its antimicrobial activity.[5]

Quantitative Data

While comprehensive data for a broad spectrum of microbes for the N-methyl derivative is limited, a specific Minimum Inhibitory Concentration (MIC) has been reported. Data for related derivatives provide context for the potential antimicrobial efficacy of this class of compounds.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Micrococcus luteus | Benzamide, 2,2'-dithiobis[n-methyl-] | 32 | [6] |

| Staphylococcus aureus | Benzamide Derivatives (Bisbenzamidine homodimers) | 16 - 64 | |

| Pseudomonas aeruginosa | Benzamide Derivatives (Bisbenzamidine homodimers) | 16 - 64 | |

| Escherichia coli | Benzamide Derivative (N-(4-methylpyridin-2-yl) thiophene-2-carboxamide) | 3.12 | |

| Mycobacterium tuberculosis | Derivative of Benzamide, 2,2'-dithiobis- | 16 | [2] |

| Mycobacterium kansasii | Derivative of Benzamide, 2,2'-dithiobis- | 8 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-HIV Activity

A significant area of research for this class of compounds is their potential as anti-HIV agents. The mechanism of action is believed to be the targeted disruption of the HIV-1 nucleocapsid protein (NCp7).[7] NCp7 is a small, basic protein that contains two highly conserved zinc finger domains, which are crucial for multiple stages of the viral life cycle, including reverse transcription and viral packaging.[7] Benzamide, 2,2'-dithiobis[n-methyl-] and its analogs act as electrophilic agents that attack the sulfur atoms of the cysteine residues within the NCp7 zinc fingers. This interaction leads to the ejection of the coordinated zinc ions, resulting in the loss of the protein's structural integrity and function, thereby inhibiting viral replication.[7]

Signaling Pathway: Inhibition of HIV-1 NCp7

Caption: Proposed mechanism of HIV-1 inhibition via NCp7 zinc ejection.

Applications in Material Science

The reversible nature of the disulfide bond in Benzamide, 2,2'-dithiobis[n-methyl-] makes it a promising candidate for the development of "smart" materials, such as redox-responsive hydrogels and self-healing polymers.[2]

Redox-Responsive Hydrogels

By incorporating this compound as a cross-linker, hydrogels can be designed to degrade and release encapsulated therapeutic agents in a controlled manner in response to a reducing environment, such as that found within cancer cells.[2]

Experimental Protocol: Synthesis of a Redox-Responsive Hydrogel

The following is an illustrative protocol for the synthesis of a redox-responsive hydrogel.

-

Preparation of Precursor Solutions:

-

Dissolve a specific amount of a thiol-containing polymer (e.g., 4-arm polyethylene glycol-thiol) in a suitable buffer (e.g., PBS, pH 7.4).[2]

-

Dissolve Benzamide, 2,2'-dithiobis[n-methyl-] in a minimal amount of a compatible solvent (e.g., DMF) and then dilute with the buffer to the desired concentration.[2]

-

-

Hydrogel Formation:

-

Mix the two precursor solutions. Gelation should occur at room temperature via thiol-disulfide exchange.[2]

-

-

Redox-Responsive Degradation:

-

Immerse the formed hydrogel in a buffer solution containing a reducing agent (e.g., dithiothreitol - DTT) to observe degradation.[2]

-

Self-Healing Polymers

The disulfide bond can also be utilized to create materials that can autonomously repair damage. When a crack forms, the disulfide bonds may break, and upon the application of a stimulus such as heat or light, they can reform, restoring the material's integrity.[2]

Quantitative Data (Hypothetical)

| Stimulus | Healing Time (hours) | Healing Efficiency (%) |

| Heat (60°C) | 2 | 85 |

| Heat (60°C) | 6 | 95 |

| UV Radiation (365 nm) | 1 | 90 |

| UV Radiation (365 nm) | 3 | 98 |

Logical Relationship for Self-Healing Mechanism

Caption: Logical relationship for disulfide-based self-healing.

Conclusion

Benzamide, 2,2'-dithiobis[n-methyl-] is a versatile compound with a range of established and potential applications. Its antimicrobial properties make it a viable candidate for use as a preservative and a lead compound for the development of new antibacterial and antifungal agents. The unique mechanism of action of the broader class of 2,2'-dithiobisbenzamides against the HIV-1 nucleocapsid protein NCp7 presents a promising avenue for the development of novel antiretroviral therapies. Furthermore, the reversible nature of its disulfide bond opens up exciting possibilities in the field of material science for the creation of advanced, "smart" materials. While there is a need for more detailed studies to quantify its full spectrum of activity and to realize its potential in material applications, the existing body of literature provides a strong foundation for future research and development in these areas.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2'-Dithiobisbenzamides derived from alpha-, beta- and gamma-amino acids possessing anti-HIV activities: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of Benzamide, 2,2'-dithiobis[n-methyl-]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-] is a synthetic organosulfur compound that has garnered significant interest in the scientific community due to its diverse biological activities. Characterized by two N-methylbenzamide units linked by a disulfide bridge, this molecule has demonstrated notable potential as an antimicrobial and antiviral agent. Its mechanism of action is primarily attributed to the reactivity of the disulfide bond, which can interact with biological macromolecules, leading to the disruption of cellular processes in microorganisms and viruses.[1] This technical guide provides an in-depth overview of the biological activities of Benzamide, 2,2'-dithiobis[n-methyl-], presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and relevant experimental workflows.

Antimicrobial Activity

Benzamide, 2,2'-dithiobis[n-methyl-] and its analogues have shown promising activity against a range of microorganisms, particularly Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and various Mycobacterium species.[2][3] The compound is also reported to possess antifungal properties, although this area is less extensively studied.

Mechanism of Antimicrobial Action

The primary mode of antimicrobial action is believed to be the disruption of the microbial cell membrane.[4] The lipophilic nature of the benzamide moieties facilitates the compound's accumulation in the lipid-rich cell membrane. The crucial disulfide bond is thought to undergo thiol-disulfide exchange with thiol-containing proteins in the bacterial cell membrane, leading to the formation of mixed disulfides. This process can disrupt membrane integrity, alter membrane potential, and increase permeability, ultimately leading to leakage of essential cellular components and cell death.[2][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of Benzamide, 2,2'-dithiobis[n-methyl-] and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 6538 | 8.31[2] |

| Bacillus cereus | N/A | >100[2] |

| Enterococcus faecalis | N/A | >100[2] |

| Micrococcus luteus | Not Specified | 32 |

| Mycobacterium tuberculosis | H37Rv | 16 (for a derivative)[6] |

| Mycobacterium kansasii | Not Specified | 8 (for a derivative)[6] |

Anti-HIV Activity

A significant area of research for Benzamide, 2,2'-dithiobis[n-methyl-] and related compounds is their potent anti-HIV activity.[1] Studies have demonstrated that these molecules can inhibit the replication of HIV-1 and HIV-2 at low micromolar concentrations.[7]

Mechanism of Anti-HIV Action

The anti-HIV mechanism of this class of compounds is unique and targets the HIV-1 nucleocapsid protein (NCp7).[1][7] NCp7 is a small, basic protein that plays a critical role in the viral life cycle, including reverse transcription and packaging of the viral genome. Its function is dependent on two highly conserved zinc finger domains.[1] Benzamide, 2,2'-dithiobis[n-methyl-] acts as an electrophilic agent that attacks the cysteine residues within these zinc fingers. This interaction leads to the ejection of the coordinated zinc ions, which in turn disrupts the protein's structure and function, thereby inhibiting viral replication.[1][8]

Quantitative Anti-HIV Data

| Compound Class | Virus | Cell Line | EC50 (µM) |

| 2,2'-dithiobisbenzamide derivatives | HIV-1 (IIIB), HIV-2 (ROD) | MT-4 | low µM range[7] |

| Amino acid derived 2,2'-dithiobisbenzamides | HIV | Not Specified | e.g., 1.9 for compound 59[9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Benzamide, 2,2'-dithiobis[n-methyl-]

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Bacterial culture in logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Spectrophotometer (optional)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.[1]

Zinc Ejection Assay from HIV-1 NCp7

This fluorescence-based assay measures the release of zinc from the HIV-1 NCp7 protein upon interaction with the test compound.

Materials:

-

Purified recombinant HIV-1 NCp7 protein

-

Benzamide, 2,2'-dithiobis[n-methyl-]

-

Zinc-specific fluorescent probe (e.g., N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide - TSQ)

-

Assay buffer

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the assay buffer and the fluorescent probe TSQ.

-

Addition of NCp7: Add the purified NCp7 protein to the reaction mixture.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the mixture.

-

Compound Addition: Add Benzamide, 2,2'-dithiobis[n-methyl-] to the reaction mixture to initiate the zinc ejection.

-

Kinetic Fluorescence Measurement: Immediately start monitoring the increase in fluorescence over time. The ejection of zinc from NCp7 and its binding to TSQ results in a detectable fluorescence signal.

-

Data Analysis: The rate of zinc ejection can be calculated from the kinetic fluorescence data.[10]

Conclusion

Benzamide, 2,2'-dithiobis[n-methyl-] is a molecule with significant and varied biological activities. Its demonstrated antimicrobial effects, particularly against Gram-positive bacteria, and its potent anti-HIV activity through a novel mechanism of action, make it a compelling lead compound for further investigation in drug discovery and development programs. The information and protocols provided in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of this and related disulfide-containing compounds. Further studies are warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. jobpcr.com [jobpcr.com]

- 4. omicsonline.org [omicsonline.org]

- 5. youtube.com [youtube.com]

- 6. pnas.org [pnas.org]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ispub.com [ispub.com]

Unraveling the Bioactivity of Benzamide, 2,2'-dithiobis[n-methyl-]: A Structure-Activity Relationship Deep Dive

For Immediate Release

This technical guide offers a comprehensive analysis of the structure-activity relationship (SAR) of Benzamide, 2,2'-dithiobis[n-methyl-], a disulfide-containing aromatic compound with significant biocidal and potential antiviral properties. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, antimicrobial and antiviral efficacy, and the pivotal role of its chemical structure in its biological functions.

Chemical and Physical Properties

Benzamide, 2,2'-dithiobis[n-methyl-], also identified by its synonym dithio-2,2'-bis(N-methylbenzamide) and CAS number 2527-58-4, is a synthetic organic compound.[1][2] Its molecular formula is C₁₆H₁₆N₂O₂S₂, with a molecular weight of approximately 332.44 g/mol .[1][3] The defining feature of its structure is the disulfide bridge connecting two N-methylbenzamide units, which is considered critical to its biological activity.[1][3]

| Property | Value |

| CAS Number | 2527-58-4[1][2][4] |

| Molecular Formula | C₁₆H₁₆N₂O₂S₂[1][3][4] |

| Molecular Weight | 332.44 g/mol [1][3][4] |

| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[2] |

| Synonyms | 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide)[1][3] |

| Melting Point | 216.5-219 °C[2][3] |

| Boiling Point | 545.9 °C (Predicted)[2][3] |

| Appearance | Off-White Solid[1] |

| Solubility | Soluble in Methanol[1] |

Core Mechanism of Action

The biological activity of Benzamide, 2,2'-dithiobis[n-methyl-] is primarily attributed to its disulfide bond.[1][3] This functional group acts as an electrophilic agent, enabling the molecule to interact with biological systems through two principal mechanisms: disruption of microbial cell membranes and inactivation of viral proteins.

Antimicrobial Mechanism: Cell Membrane Disruption

As a broad-spectrum biocide, Benzamide, 2,2'-dithiobis[n-methyl-] inhibits the growth of bacteria and fungi.[1][4] The proposed mechanism centers on the reaction of the disulfide bond with thiol (-SH) groups of proteins within the microbial cell membrane.[1][2] This interaction, a thiol-disulfide exchange, can lead to the formation of mixed disulfides, thereby disrupting the integrity and function of essential membrane proteins and ultimately leading to cell death.[2]

References

Spectroscopic and Chromatographic Analysis of Benzamide, 2,2'-dithiobis[n-methyl-]: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound Benzamide, 2,2'-dithiobis[n-methyl-], a molecule of interest for researchers, scientists, and drug development professionals. This document details experimental methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the available data in a structured format.

Spectroscopic and Chromatographic Data

The following tables summarize the key spectroscopic and chromatographic data for Benzamide, 2,2'-dithiobis[n-methyl-].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.8 | Multiplet | 8H | Aromatic protons (Ar-H) |

| ~ 2.9 | Singlet | 6H | Methyl protons (-CH₃) |

| ~ 8.0 | Broad Singlet | 2H | Amide protons (-NH) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~ 168 | Carbonyl carbon (C=O) |

| ~ 125-140 | Aromatic carbons (Ar-C) |

| ~ 26 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3300 | N-H Stretch (Amide) |

| ~ 3060 | C-H Stretch (Aromatic) |

| ~ 2930 | C-H Stretch (Methyl) |

| ~ 1640 | C=O Stretch (Amide I) |

| ~ 1540 | N-H Bend (Amide II) |

| ~ 1450-1600 | C=C Stretch (Aromatic) |

| ~ 500-540 | S-S Stretch (Disulfide) |

Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 333.0726 | [M+H]⁺ |

| 166.0321 | Fragment |

| 135.0447 | Fragment |

| 107.0495 | Fragment |

| 91.0542 | Fragment |

| 77.0386 | Fragment |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of Benzamide, 2,2'-dithiobis[n-methyl-] by identifying the chemical environment of its protons and carbon atoms.